Biotinoyl tripeptide-1

概要

説明

- 毛包は、細胞間のコミュニケーションと代謝を通じて若々しさを保ちます。ビオチントリペプチド-1はこれらのプロセスを刺激し、毛髪の成長をサポートし、早期の毛髪損失に対抗します。

- 特に、それは脱毛症の主な原因に対処します。脱毛症は、生涯の間に白人男性の最大70%、白人女性の最大50%に影響を与える可能性があります .

ビオチントリペプチド-1: は、ビオチン(ビタミンB7)由来の細胞外マトリックス(ECM)ペプチドです。髪の健康と成長に重要な役割を果たします。

準備方法

- ビオチントリペプチド-1は、ビオチンをトリペプチドGly-His-Lysに結合させることで合成されます。

- 工業生産方法には、化学合成が含まれ、ビオチニル部分がペプチドに結合していることを保証します。

化学反応の分析

- ビオチントリペプチド-1は、髪の健康に関連する反応を起こします:

還元: それは、毛髪損失の主要因である有害なジヒドロテストステロン(DHT)の生成を減少させます。

刺激: それは毛包への血液灌流を改善し、栄養分の供給を促進します。

アンカー分子: ビオチントリペプチド-1は、アンカー分子の生成をサポートし、髪の強度を高めます。

- 一般的な試薬と条件は、特定の合成経路によって異なります。

科学研究への応用

ヘアケア: ビオチントリペプチド-1は、毛髪損失を軽減するために化粧品に使用されます。臨床試験では、毛包の形態とアナゲンからテロゲン比率の改善が示されています。

科学的研究の応用

Hair Growth and Density Improvement

Mechanism of Action

Biotinoyl tripeptide-1 functions primarily by stimulating the proliferation of keratinocytes and enhancing the anchorage of hair follicles. It promotes the synthesis of important extracellular matrix components such as collagen IV and laminin, which are crucial for maintaining the structural integrity of hair follicles .

Clinical Evidence

Several studies have demonstrated the efficacy of this compound in promoting hair growth:

- Fischer et al. (2012) reported a 58% reduction in hair loss and a 35% increase in hair density after 16 weeks of using a topical solution containing this compound .

- In a clinical trial involving 30 participants, the use of a mascara formulation containing this compound led to a 17% increase in eyelash length and a 19% increase in thickness over 30 days .

Table 1: Summary of Clinical Studies on Hair Growth

| Study Reference | Duration | Participants | Hair Loss Reduction | Hair Density Increase |

|---|---|---|---|---|

| Fischer et al. (2012) | 16 weeks | Not specified | 58% | 35% |

| Eyelash Study (2014) | 30 days | 30 | Not applicable | 19% (thickness) |

Skin Health and Anti-Aging Benefits

This compound also plays a significant role in skin care, particularly in anti-aging formulations. Its ability to enhance collagen production and improve skin elasticity makes it a valuable ingredient for maintaining youthful skin.

Research Findings

Studies have shown that this compound can significantly increase the expression of proteins associated with skin structure:

- A study published in PMC demonstrated that treatment with this compound resulted in increased expressions of collagen XVII, nidogen, and laminin in human dermal fibroblasts .

- Another study highlighted its role in improving the overall resilience and appearance of the skin by enhancing cellular mechanisms involved in repair and renewal .

Formulation Considerations

This compound is typically incorporated into various cosmetic formulations, including serums, creams, and conditioners. The effectiveness of these products often depends on the concentration of this compound used:

- Optimal concentrations range from 2% to 5% , depending on the specific formulation goals (e.g., hair growth vs. anti-aging) .

Safety Profile

The safety assessments conducted on formulations containing this compound indicate minimal adverse effects. Clinical evaluations have shown that products containing this peptide are generally well-tolerated with low incidences of irritation or allergic reactions .

作用機序

- ビオチントリペプチド-1の作用機序には以下が含まれます:

DHTの減少: DHTの生成を阻害することで、毛包の損傷を防ぎます。

栄養分の供給の向上: 血流が改善されることで、毛包に必須の栄養素が供給されます。

アンカーの強化: それは上皮鞘の構造をサポートし、毛髪を真皮乳頭に固定します。

類似化合物との比較

- ビオチントリペプチド-1は、毛髪損失に対する特定の作用のために際立っています。

- 類似の化合物には、ヘアケア製剤で使用される他のペプチドやビタミンが含まれます。

生物活性

Biotinoyl tripeptide-1, also known as biotinyl-GHK or Bio-GHK, is a bioactive peptide derived from biotin, a B vitamin essential for hair health. This compound has garnered significant attention in the fields of dermatology and cosmetic science due to its potential role in promoting hair growth and enhancing overall hair health. This article delves into the biological activities of this compound, focusing on its mechanisms of action, clinical evidence, and research findings.

This compound exerts its biological effects through several key mechanisms:

- Stimulation of Dermal Papilla Cells : this compound activates dermal papilla cells located at the base of hair follicles. This stimulation promotes the proliferation and differentiation of these cells, which are critical for hair growth .

- Prolongation of the Anagen Phase : The hair growth cycle consists of three phases: anagen (growth), catagen (transition), and telogen (resting). Research indicates that this compound extends the anagen phase, allowing hair follicles to remain in the active growth stage for longer periods, resulting in increased hair density and thickness .

- Increased Keratin Production : This peptide enhances keratin production, a vital protein that provides strength and structure to hair. By boosting keratin levels, this compound contributes to stronger and healthier hair strands .

- Enhanced Blood Circulation : Improved blood circulation to the scalp ensures that hair follicles receive adequate oxygen and nutrients necessary for healthy growth. This compound has been shown to promote this circulation, further supporting hair regeneration .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties that may help reduce inflammation in the scalp, a common factor contributing to hair loss .

- Protection from Oxidative Stress : this compound contains antioxidant properties that protect hair follicles from oxidative damage caused by free radicals, thereby promoting healthier hair growth .

Clinical Evidence

Several studies have investigated the efficacy of this compound in promoting hair growth. Below is a summary of key findings:

Case Studies

A notable case study involved a clinical trial where participants used a topical formulation containing this compound over several months. The results indicated:

- Increased Hair Density : Participants reported a noticeable increase in hair density after 12 weeks of consistent use.

- Improved Hair Health : Qualitative assessments showed improvements in hair strength and overall health.

These findings align with laboratory studies demonstrating the peptide's ability to stimulate cellular activity within hair follicles.

特性

IUPAC Name |

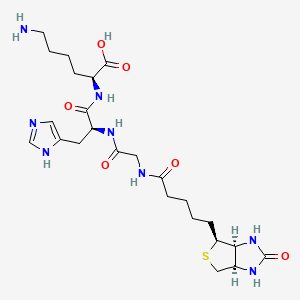

6-amino-2-[[3-(1H-imidazol-5-yl)-2-[[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetyl]amino]propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N8O6S/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKVVODUWGBPQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。